molecular formula C8H14ClF3O3S B13525995 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13525995
M. Wt: 282.71 g/mol
InChI Key: ZLHLIEHETYDJIL-UHFFFAOYSA-N
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Description

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound that features a trifluoropropyl group, an oxy-methyl linkage, and a butane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 1,1,1-trifluoropropan-2-ol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: The trifluoropropyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Nucleophilic substitution: Products such as sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: The corresponding sulfonic acid.

    Oxidation and Reduction: Products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoropropyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is unique due to the combination of the trifluoropropyl group and the sulfonyl chloride moiety. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

IUPAC Name

2-(1,1,1-trifluoropropan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClF3O3S/c1-3-7(5-16(9,13)14)4-15-6(2)8(10,11)12/h6-7H,3-5H2,1-2H3

InChI Key

ZLHLIEHETYDJIL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)C(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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